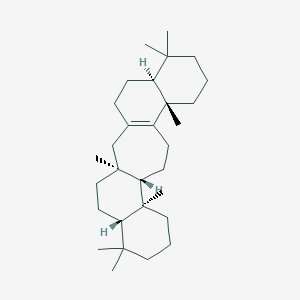
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene is a naturally occurring triterpenoid hydrocarbon with the molecular formula C30H50. It is a member of the triterpene family, which are compounds composed of six isoprene units. This compound is found in various plant species and has been studied for its potential biological activities and applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoserratene typically involves the cyclization of squalene, a linear triterpene, under acidic conditions. This process can be catalyzed by various acids, such as sulfuric acid or phosphoric acid, which facilitate the cyclization and rearrangement of squalene into the isoserratene structure.
Industrial Production Methods: Industrial production of isoserratene may involve the extraction and purification from natural sources, such as plant materials. The extraction process often includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Alternatively, biotechnological approaches using genetically engineered microorganisms to produce isoserratene from simpler precursors are being explored.
Analyse Des Réactions Chimiques
Types of Reactions: C(14a)-Homo-27-nor-5alpha-gammacer-13-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction of isoserratene can yield saturated hydrocarbons.
Substitution: this compound can undergo substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents, including halogens and organometallic compounds, can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoserratene alcohols, ketones, or acids, while reduction can produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry: C(14a)-Homo-27-nor-5alpha-gammacer-13-ene serves as a model compound for studying triterpene biosynthesis and chemical transformations.
Biology: Research has explored the biological activities of isoserratene, including its potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: this compound and its derivatives are being investigated for their therapeutic potential in treating various diseases.
Industry: this compound is used in the development of natural product-based pharmaceuticals, cosmetics, and other industrial applications.
Mécanisme D'action
The mechanism of action of isoserratene involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The anticancer properties of isoserratene could involve the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth pathways.
Comparaison Avec Des Composés Similaires
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene can be compared with other triterpenes, such as:
Lupeol: Another triterpenoid with similar biological activities, including anti-inflammatory and anticancer properties.
Betulin: A triterpene found in birch bark, known for its potential therapeutic applications.
Oleanolic Acid: A triterpenoid with various pharmacological effects, including hepatoprotective and anti-inflammatory activities.
Uniqueness of this compound: this compound is unique due to its specific structure and the range of biological activities it exhibits
Propriétés
Numéro CAS |
18070-14-9 |
|---|---|
Formule moléculaire |
C30H50 |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
(3S,6S,11S,12S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(15)-ene |
InChI |
InChI=1S/C30H50/c1-26(2)15-8-17-29(6)22-11-13-25-28(5,20-21(22)10-12-23(26)29)19-14-24-27(3,4)16-9-18-30(24,25)7/h23-25H,8-20H2,1-7H3/t23-,24-,25-,28-,29+,30-/m0/s1 |
Clé InChI |
NKAHFZSRDZCLOH-LLYHLBQQSA-N |
SMILES |
CC1(CCCC2(C1CCC3=C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C(C2)CC[C@@H]5[C@@]4(CCCC5(C)C)C)(CCCC3(C)C)C |
SMILES canonique |
CC1(CCCC2(C1CCC3=C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















